Ethyl 2-(3-bromoquinolin-6-yl)acetate

Description

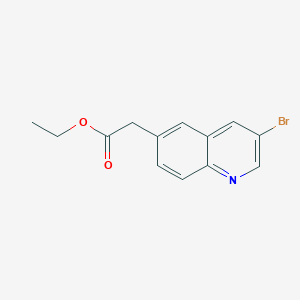

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-bromoquinolin-6-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-2-17-13(16)6-9-3-4-12-10(5-9)7-11(14)8-15-12/h3-5,7-8H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTPHGWODSSMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=CC(=CN=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 3 Bromoquinolin 6 Yl Acetate

Retrosynthetic Analysis of the Ethyl 2-(3-bromoquinolin-6-yl)acetate Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. actascientific.com It involves breaking down a target molecule into simpler, commercially available, or easily synthesized precursor structures. For this compound, the analysis reveals several possible synthetic routes by identifying key bond disconnections.

Primary Disconnections:

C-Br Bond: A primary disconnection is the carbon-bromine bond at the C-3 position. This suggests a late-stage bromination of a pre-formed quinoline-6-acetate intermediate. This approach is common for introducing halogens onto a heterocyclic scaffold.

C-C Bond (Side Chain): The bond connecting the acetate (B1210297) side chain to the C-6 position of the quinoline (B57606) ring can be disconnected. This leads to a 6-functionalized-3-bromoquinoline (e.g., 6-amino or 6-halo derivative) that can then be coupled with a suitable two-carbon synthon to build the ethyl acetate group.

Quinoline Ring Formation: The most fundamental disconnections involve breaking the bonds that form the quinoline ring itself. This opens up numerous possibilities based on classical named reactions for quinoline synthesis, which would start from appropriately substituted aniline (B41778) and carbonyl precursors.

A plausible and convergent retrosynthetic pathway is illustrated below. This strategy focuses on first constructing a 6-substituted quinoline ring, followed by the introduction of the ethyl acetate side chain, and finally, a regioselective bromination at the C-3 position. This approach allows for modularity and control at each key step of the synthesis.

Approaches for Regioselective Quinoline Core Construction

The quinoline scaffold is a cornerstone of many biologically active compounds, and numerous methods for its synthesis have been developed over more than a century. nih.gov These methods range from classical cyclization reactions to modern catalytic strategies.

Several named reactions provide reliable access to the quinoline core and have been refined over the years. iipseries.orgresearchgate.net

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). wikipedia.org The reaction can be catalyzed by acids or bases. organic-chemistry.org Modern adaptations often employ various catalysts like p-toluenesulfonic acid, iodine, or Lewis acids to improve yields and reaction conditions. wikipedia.org Microwave-assisted protocols and the use of solid-supported catalysts like Amberlyst-15 or polymer-bound sulfonic acid have also been developed to create more environmentally friendly and efficient processes. benthamdirect.comnih.gov

Knorr Quinoline Synthesis: The Knorr synthesis typically involves the cyclization of a β-ketoanilide in the presence of a strong acid, such as sulfuric acid, to yield a 2-hydroxyquinoline (B72897). wikipedia.orgsynarchive.com The reaction proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.org Modern variations have explored a wider range of acid catalysts, including polyphosphoric acid (PPA) and triflic acid, to control selectivity and improve yields. wikipedia.org Recent developments also include palladium-catalyzed methods and chemoenzymatic approaches for constructing the quinolin-2-one system. mdpi.com

Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester. wikipedia.org Depending on the reaction temperature, it can yield either a 4-hydroxyquinoline (B1666331) (at lower temperatures followed by thermal cyclization around 250 °C) or a 2-hydroxyquinoline (via the Knorr variation at higher initial temperatures). wikipedia.orgsynarchive.com The thermal cyclization step often requires high-boiling point solvents. nih.gov Studies have identified various user-friendly and inexpensive high-boiling solvents like 1,2,4-trichlorobenzene (B33124) to improve reaction yields on a larger scale. nih.govnih.gov

| Reaction Name | Reactants | Key Features & Conditions | Product Type |

|---|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl | Acid or base-catalyzed cyclocondensation. Modern methods use Lewis acids, microwave irradiation. wikipedia.orgorganic-chemistry.orgbenthamdirect.com | Substituted Quinolines |

| Knorr Synthesis | β-Ketoanilide | Intramolecular cyclization in strong acid (e.g., H₂SO₄, PPA). wikipedia.org | 2-Hydroxyquinolines |

| Conrad-Limpach Synthesis | Aniline + β-Ketoester | Temperature-dependent; thermal cyclization (~250 °C) in high-boiling solvents. nih.govwikipedia.org | 4-Hydroxyquinolines |

Multi-component reactions (MCRs) have become a powerful tool in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. rsc.orgresearchgate.net Several MCRs have been adapted for the synthesis of diverse quinoline scaffolds. rsc.org

The Povarov reaction is a prominent example, typically involving a [4+2] cycloaddition between an aniline, an aldehyde, and an activated alkene. iipseries.orgacs.org This reaction is highly versatile for producing tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines. acs.org Modern variations of Povarov-type reactions include iodine-mediated formal [3+2+1] cycloadditions and the use of various catalysts to broaden the substrate scope and improve efficiency. organic-chemistry.org These MCRs allow for the incorporation of significant structural diversity into the final quinoline product. rsc.orgrsc.org For instance, zinc(II) triflate has been used to catalyze the three-component coupling of alkynes, amines, and aldehydes under solvent-free conditions. nih.gov

Transition metal-catalyzed C-H activation has emerged as a highly attractive and atom-economical strategy for synthesizing and functionalizing heterocyclic compounds, including quinolines. mdpi.com This approach avoids the need for pre-functionalized starting materials, offering a more direct route to the target structures. mdpi.comnih.gov

Various transition metals, such as palladium (Pd), rhodium (Rh), ruthenium (Ru), and cobalt (Co), have been employed to catalyze the formation of the quinoline ring. nih.govresearchgate.net These reactions often proceed through the formation of a cyclometalated intermediate. acs.org The regioselectivity of the C-H functionalization can be controlled by using directing groups, with the nitrogen atom of the quinoline itself or an N-oxide derivative often serving this purpose. mdpi.comresearchgate.net While C-2 and C-8 functionalizations are more common due to the directing effect of the nitrogen atom, methods for functionalizing other positions have also been developed. nih.govacs.org This strategy provides a powerful tool for accessing quinoline derivatives that are difficult to obtain through classical methods. mdpi.com

Methods for Site-Selective Bromination at the Quinoline C-3 Position

Introducing a bromine atom specifically at the C-3 position of the quinoline ring requires careful control of the reaction conditions, as the electronics of the quinoline system dictate its reactivity towards electrophiles.

Electrophilic aromatic substitution on the quinoline ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. researchgate.net Electrophilic attack typically occurs on the benzene ring (carbocycle) at the C-5 and C-8 positions, where the intermediate carbocation (arenium ion or sigma complex) is more stable. quimicaorganica.orgreddit.comquora.com

However, substitution on the pyridine (B92270) ring can be achieved under specific conditions. The reactivity of the pyridine ring is position-dependent, with the C-3 and C-6 positions being more susceptible to electrophilic attack than the C-2 and C-4 positions, which are more electron-deficient. Direct bromination of quinoline often requires harsh conditions and can lead to a mixture of products.

To achieve site-selective bromination at the C-3 position, several strategies can be employed:

Reaction Temperature: The temperature can influence the position of bromination. For instance, gas-phase bromination of quinoline at 300°C has been shown to yield 3-bromoquinoline (B21735).

Brominating Agent: The choice of the brominating agent is crucial. N-bromosuccinimide (NBS) is a common and milder alternative to molecular bromine (Br₂) and is often used for the selective halogenation of heterocyclic compounds. nih.gov The reaction with NBS can be initiated by radical initiators or proceed via an electrophilic mechanism, depending on the substrate and conditions. nuph.edu.ua

Substituent Effects: The presence of existing substituents on the quinoline ring can direct the position of further electrophilic attack. Activating groups can enhance the reactivity of the ring and influence the regioselectivity of the bromination. Conversely, deactivating groups can further hinder the reaction. In the case of quinolin-4(1H)-ones, the nature of the substituent at the C-3 position has been shown to direct bromination to either the C-3 position or a methyl group at C-2. nuph.edu.ua

The mechanism for electrophilic bromination involves the attack of the aromatic π-system on the electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br molecule) to form a positively charged sigma complex. The stability of this intermediate determines the regioselectivity of the reaction. Subsequent deprotonation restores the aromaticity of the ring, yielding the final brominated product. reddit.com

| Brominating Agent | Typical Conditions | Key Mechanistic Feature | Selectivity Factors |

|---|---|---|---|

| Molecular Bromine (Br₂) | Often requires a Lewis acid or harsh conditions (e.g., in H₂SO₄ or gas phase). iust.ac.ir | Formation of a sigma complex via attack on Br⁺ or polarized Br₂. | Temperature, solvent, and existing substituents on the ring. researchgate.net |

| N-Bromosuccinimide (NBS) | Milder conditions, often in solvents like CHCl₃ or DMF; can be initiated by light or radical initiators. nih.gov | Can proceed via electrophilic or radical pathways. nuph.edu.ua | Presence of activating/directing groups; reaction initiator. nuph.edu.ua |

Bromination of Pre-functionalized Quinoline Systems

The regioselectivity of bromination on the quinoline ring is heavily influenced by the electronic nature and position of existing substituents. Direct bromination of the parent quinoline is often difficult due to the electron-deficient nature of the ring system. thieme-connect.com Therefore, employing pre-functionalized quinoline systems is a common strategy to direct the electrophilic substitution of bromine.

Researchers have investigated the bromination of various 8-substituted quinolines, demonstrating how different functional groups at this position can direct bromination to either the C-5 or C-7 positions. researchgate.net For instance, the bromination of 1,2,3,4-tetrahydroquinoline (B108954) (THQ) allows for the preparation of various bromoquinoline derivatives. nih.gov These brominated intermediates are valuable precursors for creating multifunctional quinoline compounds with diverse pharmacological activities. nih.gov Similarly, the use of an 8-aminoquinoline (B160924) directing group has been effectively utilized to achieve C5-selective bromination using a copper-promoted system with alkyl bromides as the bromine source. beilstein-journals.org This highlights the principle of using existing functional groups to activate specific positions on the quinoline ring towards electrophilic attack.

The reaction conditions, including the choice of brominating agent and solvent, play a crucial role in the outcome. For example, the bromination of 8-aminoquinoline with bromine in chloroform (B151607) can yield the 5,7-dibromo derivative. researchgate.net The strategic use of these pre-functionalized systems provides a pathway to selectively introduce bromine atoms onto the quinoline scaffold, which is a critical step before subsequent functionalization. nih.gov

| Precursor | Brominating Agent | Position(s) Brominated | Reference |

| 8-Aminoquinoline | Br₂ in CHCl₃ | C-5, C-7 | researchgate.net |

| 8-Aminoquinoline Amides | Alkyl Bromides (Cu-promoted) | C-5 | beilstein-journals.org |

| 1,2,3,4-Tetrahydroquinoline | N/A | Various | nih.gov |

Novel Reagents and Catalytic Systems for Controlled Bromination (e.g., NBS-mediated)

N-Bromosuccinimide (NBS) has emerged as a versatile and effective reagent for the bromination of quinoline and its derivatives, often providing better control and milder reaction conditions compared to molecular bromine. thieme-connect.comrsc.orgnih.gov NBS can function not only as an electrophile for bromination but also as an oxidant, which is particularly useful in one-pot syntheses starting from precursors like tetrahydroquinolines. rsc.orgnih.gov

One notable application is the NBS-mediated cascade electrophilic bromination and cyclization of N-(3-phenylprop-2-ynyl)anilines to generate 3,6,8-tribromoquinolines under metal-free conditions. thieme-connect.comdocumentsdelivered.com This method is advantageous for its operational simplicity and the direct formation of poly-brominated quinolines. thieme-connect.com Another efficient approach involves the dehydrogenation and bromination of tetrahydroquinolines using only NBS. rsc.orgnih.gov This cascade transformation proceeds with good functional group tolerance and short reaction times, yielding various functionalized bromoquinolines. rsc.org

Mechanistic studies suggest that these reactions can proceed through either electrophilic substitution or radical pathways. In the case of tetrahydroquinolines, NBS can initiate electrophilic bromination on the electron-rich aryl ring, followed by oxidative dehydrogenation via a radical pathway to form the aromatic quinoline system. nih.gov The choice of solvent and reaction conditions can influence the regioselectivity of the bromination. For example, the bromination of quinolin-4(1H)-ones with NBS can be directed to different positions depending on the substituents present on the quinoline core. nuph.edu.ua

| Substrate | Reagent/System | Product Type | Key Features | Reference(s) |

| N-(3-phenylprop-2-ynyl)anilines | NBS | 3,6,8-Tribromoquinolines | Metal-free, cascade reaction | thieme-connect.comdocumentsdelivered.com |

| Tetrahydroquinolines | NBS | Functionalized Bromoquinolines | One-pot dehydrogenation/bromination | rsc.orgnih.gov |

| Quinolin-4(1H)-ones | NBS in Chloroform | 2-(bromomethyl) or C3/C6 brominated quinolones | Substituent-dependent regioselectivity | nuph.edu.ua |

Strategies for Incorporating the Ethyl Acetate Moiety at the Quinoline C-6 Position

Once the 3-bromoquinoline core is synthesized, the next critical step is the introduction of the ethyl acetate group at the C-6 position. This is typically achieved on a quinoline precursor that also contains a halogen (e.g., bromine or iodine) at the C-6 position, making it amenable to cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at C-6 of Brominated Quinoline Precursors

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful method for forming carbon-carbon bonds. nih.gov The C-6 position of polybromo-substituted quinolines has been shown to be regioselectively reactive in reactions like the Sonogashira and Suzuki couplings. thieme-connect.comrsc.org This regioselectivity is crucial, allowing for the specific functionalization at C-6 while leaving other bromine atoms (like the one at C-3) intact for potential future modifications.

The general catalytic cycle for these reactions, such as the Suzuki coupling, involves three main steps: oxidative addition of the bromoquinoline to the Pd(0) complex, transmetalation with an organoboron nucleophile, and reductive elimination to yield the C-C coupled product and regenerate the catalyst. mdpi.com To install an ethyl acetate moiety, a suitable coupling partner would be a reagent like ethyl (tri-n-butylstannyl)acetate for Stille coupling or the corresponding boronate ester for Suzuki coupling.

While direct coupling with an ethyl acetate equivalent can be challenging, a common strategy is to use a surrogate that can be easily converted to the desired group. For example, a Sonogashira reaction could introduce an alkyne at C-6, which could then be further elaborated into the ethyl acetate side chain through a series of functional group interconversions. nih.gov The efficiency of these cross-coupling reactions at C-6 can sometimes be moderate due to the lower reactivity of the C-Br bond compared to a C-I bond and potential decomposition of complex substrates under harsh conditions. nih.gov

| Reaction Type | C-6 Precursor | Coupling Partner (Example) | Key Catalyst/Conditions | Reference(s) |

| Sonogashira | 6-Bromoquinoline | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | thieme-connect.comnih.gov |

| Suzuki | 6-Bromoquinoline | Organoboron Reagent | Pd catalyst, Base | nih.govmdpi.com |

Direct Alkylation and Acylation Methods for Introducing Acetate Chains

Directly forming a C-C bond at the C-6 position through alkylation or acylation presents an alternative to cross-coupling. The Friedel-Crafts reaction is a classic method for alkylating and acylating aromatic rings. libretexts.org In a Friedel-Crafts acylation, an acyl group is introduced using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. libretexts.org Theoretically, one could use a reagent like ethyl chlorooxoacetate (Cl-C(=O)-COOEt) to introduce the keto-ester moiety, which could then be reduced to the desired acetate side chain.

However, Friedel-Crafts reactions on heterocyclic systems like quinoline can be problematic. The basic nitrogen atom can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. libretexts.org Furthermore, such reactions often lack regioselectivity on complex, substituted quinolines.

More modern approaches involve transition-metal-catalyzed C-H activation. Rhodium(I)-phosphine catalysts have been used for the ortho-alkylation of the nitrogen-containing ring in quinolines. nih.gov While this typically directs functionalization to the C-2 or C-8 positions, studies have shown that 6-substituted quinolines are tolerated substrates, suggesting that C-H functionalization on the benzene ring is possible under certain conditions. nih.govnih.gov A recent report also detailed the direct C3-H alkylation and alkenylation of quinolines under transition-metal-free conditions, although this is not targeted at the C-6 position. nih.gov Direct alkylation at C-6 remains a significant synthetic challenge, often requiring specific directing groups or highly specialized catalytic systems.

Esterification Reactions and Functional Group Interconversions on the Side Chain

A highly practical and common strategy for introducing the ethyl acetate moiety involves first installing a carboxylic acid group or its precursor at the C-6 position, followed by a separate esterification step. This circumvents the difficulties of directly introducing the entire ethyl acetate group in one step.

For instance, a cross-coupling reaction could be used to install a vinyl or ethynyl (B1212043) group at C-6. This group can then be subjected to oxidative cleavage (e.g., ozonolysis) to yield a carboxylic acid (quinoline-6-acetic acid). Alternatively, a cyano group (-CN) could be introduced (e.g., via Rosenmund–von Braun reaction) and subsequently hydrolyzed to the carboxylic acid.

Once the quinoline-6-acetic acid precursor is obtained, standard esterification methods can be applied to form the final ethyl ester. This can be achieved through various well-established protocols, such as Fischer esterification (reacting the carboxylic acid with ethanol (B145695) under acidic catalysis) or by using coupling reagents. organic-chemistry.org For example, 1-(2-aminoaryl)-2-yn-1-ols can be converted to quinoline-3-carboxylic esters via palladium-catalyzed carbonylation, demonstrating a method to form the ester during the quinoline synthesis itself, which could be adapted for other positions. researchgate.net Another approach involves using acylimidazole reagents to effectively esterify carboxylic acids without back-exchange, which is useful for sensitive substrates. nih.gov This two-step approach—installing a stable precursor followed by functional group interconversion and esterification—offers a robust and flexible route to the target molecule. researchgate.net

One-Pot and Cascade Methodologies for Integrated Synthesis

The synthesis of complex heterocyclic structures such as quinolines has been significantly advanced by the development of one-pot and cascade reaction methodologies. These strategies enhance efficiency by combining multiple reaction steps into a single operation, thereby avoiding the isolation and purification of intermediates, which saves time, resources, and reduces waste. While specific one-pot or cascade syntheses for this compound are not extensively detailed in publicly available literature, the principles can be understood from methodologies applied to analogous quinoline derivatives.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. A notable example is the palladium-driven cascade reaction used to access 2-alkoxyquinoline derivatives from 1,3-butadiynamides. nih.gov This method facilitates the de novo assembly of the quinoline core under mild conditions. nih.gov Another relevant approach is the TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides, which yields 4-bromo quinolines. mdpi.com Such a strategy could conceptually be adapted to incorporate the bromo-substituent found in this compound.

One-pot syntheses are also highly valuable. For instance, a facile one-pot method for creating 2-aryl-quinazolin-4(1H)-ones involves the reaction of isatoic anhydride, glycine, and various aldehydes in an ionic liquid medium at room temperature. icrc.ac.ir Similarly, derivatives of 2-alkylideneindolin-3-one can be prepared in a one-pot operation from aldehydes and ortho-nitroacetophenones, which proceeds through a cascade cyclization. mdpi.com These multi-component reactions highlight the potential for constructing the core quinoline structure and introducing functional groups in a single, efficient process. researchgate.net The application of these integrated synthetic strategies offers a promising avenue for the streamlined production of complex molecules like this compound.

Investigation of Reaction Conditions, Solvent Effects, and Catalyst Optimization

The efficiency and outcome of synthesizing quinoline derivatives, including this compound, are critically dependent on the optimization of reaction parameters such as solvent, catalyst, temperature, and reaction time. The investigation of these factors is essential for maximizing product yield and purity while minimizing reaction times and environmental impact.

Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. In the synthesis of related ester compounds, polar aprotic solvents have been shown to be effective. A study on the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol (B1671780) and ethyl chloroacetate (B1199739) demonstrated a marked difference in yield depending on the solvent used. walisongo.ac.id The reaction, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism, gave the highest yield in N,N-dimethylformamide (DMF). walisongo.ac.id This suggests that solvents capable of stabilizing charged intermediates can facilitate such reactions. Ethyl acetate itself is also considered a "green" solvent and an effective medium for certain polymerizations, highlighting a trend towards more environmentally benign reaction media. researchgate.netrsc.org

| Solvent | Yield (%) |

|---|---|

| N,N-dimethylformamide (DMF) | 91% |

| Dimethyl sulfoxide (B87167) (DMSO) | 51% |

| Acetonitrile (CH₃CN) | 47% |

Catalyst Optimization: Catalysis is a cornerstone of modern organic synthesis, and the choice of catalyst can dramatically alter the course of a reaction. For the synthesis of polyhydroquinoline derivatives via Hantzsch condensation, various catalysts have been compared. nih.gov This comparison reveals that both the type and amount of catalyst, along with reaction conditions, are pivotal. For example, a novel cerium-based metal-organic framework catalyst (UiO-66-Pyca-Ce (III)) was shown to be highly efficient, requiring only a small amount (0.01 g) and proceeding at room temperature with a very short reaction time. nih.gov In contrast, other catalysts required higher temperatures (reflux) and longer reaction times. nih.gov

For esterification reactions, such as the classic Fischer esterification to produce ethyl acetate, catalysts range from strong mineral acids to heterogeneous catalysts like metal oxides (ZrO₂, TiO₂, Al₂O₃) and ion-exchange resins. mdpi.comabo.fi A screening of heterogeneous acid catalysts for the condensation of ethyl levulinate with phenol (B47542) found that Amberlyst-15, a sulfonic acid resin, was a highly suitable choice. abo.fi The ability to recycle and reuse catalysts is also a key consideration from both an economic and environmental standpoint, a feature often associated with heterogeneous catalysts. nih.gov

| Entry | Catalyst | Amount of Catalyst | Solvent | Temperature (°C) | Time (h:min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CTAB | 10 mol% | H₂O | Reflux | 1:30 | 85 |

| 2 | Palladium NPs | 0.04 mmol | THF | Reflux | 4:00 | 89 |

| 3 | L-proline | 10 mol% | EtOH | Reflux | 6:00 | 92 |

| 4 | UiO-66-Pyca-Ce (III) | 0.01 g | EtOH | r.t./25 | 00:06 | 90 |

Optimization of these reaction conditions through systematic investigation is crucial for developing efficient, scalable, and sustainable synthetic routes to this compound and other valuable chemical compounds.

Transformations at the Bromine Atom (C-3 Position)

Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, Stille)

The C-Br bond at the 3-position of the quinoline ring is amenable to palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This method is widely used to form new C-C bonds and would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-3 position of the quinoline core. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira reaction is employed. This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org The catalytic cycle is believed to involve a palladium cycle and a copper cycle, leading to the formation of an arylalkyne. researchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds. wikipedia.org It facilitates the coupling of the aryl bromide with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a strong base. youtube.comorganic-chemistry.org The choice of ligand is crucial for the reaction's efficiency and scope. youtube.com The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to form the arylamine. libretexts.org

The following table summarizes typical conditions for these cross-coupling reactions as applied to aryl bromides, which would be applicable to this compound.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | Toluene, Dioxane, Water | 3-Aryl/Alkyl-quinoline derivative |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | 3-Alkynyl-quinoline derivative |

| Buchwald-Hartwig | R¹R²NH | Pd(OAc)₂ / Ligand (e.g., BINAP) | NaOt-Bu, K₂CO₃ | Toluene, Dioxane | 3-Amino-quinoline derivative |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides another pathway to functionalize the C-3 position. In this reaction, the bromine atom, a good leaving group, is displaced by a nucleophile. wikipedia.org The reaction is facilitated by the electron-withdrawing nature of the quinoline ring system, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. pressbooks.pub SNAr reactions are favored by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com While the quinoline nitrogen itself provides activation, the reaction at the 3-position is generally less facile than at the 2- or 4-positions. However, under forcing conditions or with potent nucleophiles, substitution can be achieved.

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the carbon bearing the bromine, forming a tetrahedral intermediate, which then rearomatizes by expelling the bromide ion. pressbooks.pub

Reductive Debromination and Hydrogenation Studies

The bromine atom at the C-3 position can be selectively removed through reductive debromination. This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or transfer hydrogenation. This transformation is useful for synthesizing the corresponding debrominated quinoline derivative, ethyl 2-(quinolin-6-yl)acetate, which may be a target molecule itself or an intermediate for further studies.

Reactions of the Ethyl Acetate Functionality (C-6 Side Chain)

The ethyl acetate group at the C-6 position offers a second reactive site for derivatization, primarily through reactions involving the ester carbonyl group.

Hydrolysis to the Carboxylic Acid Derivative (2-(3-bromoquinolin-6-yl)acetic acid)

The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(3-bromoquinolin-6-yl)acetic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orglumenlearning.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in an aqueous solution with a strong acid catalyst. libretexts.org To drive the equilibrium towards the products, a large excess of water is used. lumenlearning.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that goes to completion. libretexts.orglibretexts.org The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. lumenlearning.com The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. libretexts.org

| Condition | Reagents | Product (after workup) | Key Feature |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄, HCl) | 2-(3-bromoquinolin-6-yl)acetic acid | Reversible |

| Basic Hydrolysis | 1. NaOH or KOH, H₂O/EtOH 2. H₃O⁺ | 2-(3-bromoquinolin-6-yl)acetic acid | Irreversible |

Amidation, Transesterification, and Other Ester Modifications

The ethyl acetate functionality is a precursor to a variety of other functional groups.

Amidation: Direct reaction of the ester with ammonia or a primary or secondary amine can form the corresponding amide. This reaction, often called aminolysis, can be slow and may require elevated temperatures or catalysis. mdpi.com Lewis acids like FeCl₃ can be used to catalyze the direct amidation of esters. nih.gov Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC) to form the amide bond under milder conditions. organic-chemistry.org

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, benzyl) by reacting it with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven process often requires using the new alcohol as the solvent to drive the reaction to completion.

These transformations of the side chain significantly expand the range of accessible derivatives, allowing for the modulation of properties such as solubility, polarity, and biological activity.

An exploration of the chemical reactivity and derivatization pathways of this compound reveals a molecule with multiple functional sites amenable to a wide array of chemical transformations. The inherent reactivity of the quinoline core, combined with the bromo and ethyl acetate substituents, allows for strategic modifications, including reduction of the ester, reactions at the quinoline nitrogen, skeletal editing of the heterocyclic core, and selective functionalization at various positions. This article delves into these specific areas of its chemical behavior, drawing upon established principles and recent research in quinoline chemistry.

Advanced Spectroscopic and Structural Elucidation Studies

X-ray Crystallography and Single Crystal Diffraction Analysis

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

While specific crystallographic data for Ethyl 2-(3-bromoquinolin-6-yl)acetate is not extensively reported in the literature, the analysis of related quinoline (B57606) structures allows for a detailed prediction of its intermolecular interactions. The molecular structure features several key functional groups capable of participating in hydrogen bonding and other non-covalent interactions. The nitrogen atom of the quinoline ring is a potential hydrogen bond acceptor. The ester group, with its carbonyl oxygen and ether oxygen, also presents hydrogen bond accepting capabilities.

In the absence of strong hydrogen bond donors within the molecule itself, interactions with co-crystallized solvents or other hydrogen-bond-donating species would be significant. However, weak non-classical C—H⋯O and C—H⋯N hydrogen bonds are expected to be prevalent. For instance, the hydrogen atoms on the ethyl group and the aromatic quinoline ring can interact with the oxygen atoms of the ester group and the nitrogen atom of the quinoline ring of neighboring molecules.

Crystal Packing and Supramolecular Architecture

The interplay of hydrogen bonds, potential halogen bonds, and π–π stacking interactions would lead to the formation of a complex three-dimensional supramolecular architecture. acs.org The ethyl acetate (B1210297) substituent will also influence the packing by introducing conformational flexibility and potentially forming its own set of weaker van der Waals interactions. The final crystal structure will be the one that maximizes the cohesive energetic contributions from all these interactions, leading to a thermodynamically stable arrangement. The nature of the substituents on the quinoline ring can significantly affect the resulting supramolecular structures, leading to diverse arrangements like helices or layered sheets in related systems. acs.org

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 |

| C—H⋯O Hydrogen Bond | Aromatic C-H, Ethyl C-H | Carbonyl Oxygen, Ether Oxygen |

| C—H⋯N Hydrogen Bond | Aromatic C-H, Ethyl C-H | Quinoline Nitrogen |

| π–π Stacking | Quinoline Ring | Quinoline Ring |

| Halogen Bonding | Bromine | Quinoline Nitrogen, Carbonyl Oxygen |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit characteristic absorption bands in the ultraviolet region. These absorptions arise from electronic transitions between different molecular orbitals. For quinoline and its derivatives, the primary electronic transitions observed are π-π* and n-π* transitions. asianpubs.org

The π-π* transitions, which are generally of high intensity (large molar absorptivity, ε), originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic quinoline ring system. Multiple π-π* bands are expected, corresponding to transitions to different excited states. asianpubs.org

The n-π* transitions involve the promotion of a non-bonding electron, primarily from the nitrogen atom's lone pair, to a π* antibonding orbital. These transitions are typically of lower intensity compared to π-π* transitions. asianpubs.org The presence of the bromine atom and the ethyl acetate group will act as auxochromes, causing shifts in the absorption maxima (λmax) and changes in the intensities of these bands compared to unsubstituted quinoline. The bromo substituent, being an electron-withdrawing group, is likely to cause a bathochromic (red) shift in the π-π* transition bands.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Originating Orbital | Destination Orbital | Expected Wavelength Region | Relative Intensity |

| π-π | π (bonding) | π (antibonding) | 200-350 nm | High |

| n-π | n (non-bonding) | π (antibonding) | >300 nm | Low |

Circular Dichroism (CD) Spectroscopy (if chiral derivatives are synthesized)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. youtube.com this compound itself is not chiral. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center in the acetate side chain or by resolving the molecule into atropisomers (if rotational hindrance allows), then CD spectroscopy would be an invaluable tool for their stereochemical analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com A CD spectrum shows positive or negative peaks (Cotton effects) at the wavelengths of electronic transitions. The sign and magnitude of these Cotton effects are characteristic of the absolute configuration and conformation of the molecule.

For chiral derivatives of this compound, the electronic transitions observed in the UV-Vis spectrum (π-π* and n-π*) would give rise to signals in the CD spectrum. nih.gov The resulting CD profile could be used to determine the absolute configuration of the chiral centers by comparing experimental spectra with those predicted by theoretical calculations. nih.gov Furthermore, CD spectroscopy is highly sensitive to conformational changes, and it could be employed to study how the chiral derivatives interact with other chiral molecules, such as proteins or DNA. nih.govmdpi.com

Computational and Theoretical Investigations of Ethyl 2 3 Bromoquinolin 6 Yl Acetate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations serve as a powerful tool for understanding the intrinsic properties of molecules. For Ethyl 2-(3-bromoquinolin-6-yl)acetate, these methods can elucidate its electronic structure, stability, and geometric parameters, providing a foundational understanding of its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule. nih.gov For this compound, DFT calculations, often using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. researcher.liferesearchgate.net

The optimization process involves finding the minimum on the potential energy surface, which provides insights into the molecule's stability. Frequency calculations are typically performed following geometry optimization to confirm that the structure is a true minimum (characterized by the absence of imaginary frequencies) and to derive thermodynamic properties like enthalpy, entropy, and Gibbs free energy. journalspub.info

Illustrative Optimized Geometric Parameters:

The table below presents a set of hypothetical, yet realistic, optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C3-Br | 1.91 Å |

| Bond Length | C6-C(H2) | 1.52 Å |

| Bond Length | C=O (Ester) | 1.21 Å |

| Bond Angle | C2-C3-Br | 119.5° |

| Bond Angle | C5-C6-C(H2) | 121.0° |

| Dihedral Angle | C5-C6-C(H2)-C(=O) | -85.0° |

Note: The data in this table is illustrative and represents typical values that would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. sapub.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). rsc.org

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests high polarizability and greater reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline (B57606) ring system, while the LUMO would likely be located on the quinoline ring and influenced by the electron-withdrawing bromine atom and the ester group. researchgate.netresearchgate.net This distribution helps in predicting the sites for electrophilic and nucleophilic attacks.

Calculated FMO Properties and Reactivity Descriptors:

| Parameter | Symbol | Value (Illustrative) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.8 eV | Electron-accepting ability |

| Energy Gap | ΔE | 4.7 eV | Chemical reactivity and stability |

| Ionization Potential | I ≈ -EHOMO | 6.5 eV | Energy to remove an electron |

| Electron Affinity | A ≈ -ELUMO | 1.8 eV | Energy released when gaining an electron |

| Global Hardness | η = (I-A)/2 | 2.35 eV | Resistance to change in electron distribution |

Note: The data in this table is for illustrative purposes to demonstrate the output of FMO analysis.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides indispensable insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.

The synthesis of this compound can involve several key steps, such as the construction of the quinoline ring (e.g., via methods like the Friedländer or Skraup synthesis) or the introduction of the bromo and ethyl acetate (B1210297) substituents. nih.govnih.goviaea.org Transition state (TS) modeling can be used to map out the lowest energy pathway for these reactions.

A transition state represents the highest energy point along a reaction coordinate. Computationally, a TS is located on the potential energy surface as a first-order saddle point. It is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product. ukm.my By modeling the transition states, chemists can understand the detailed atomic rearrangements that occur during a reaction, identify the factors that control reaction barriers, and predict the feasibility of a proposed synthetic route.

Once the structures of the reactants, transition states, and products for a given reaction step have been computationally optimized, their relative energies can be calculated to construct a reaction energy profile. This profile provides crucial thermodynamic and kinetic information about the reaction. journalspub.info

Kinetics: The energy difference between the transition state and the reactants defines the activation energy (Ea or ΔG‡). ukm.my A higher activation energy corresponds to a slower reaction rate, as fewer molecules will possess sufficient energy to overcome the barrier. By comparing the activation energies of competing pathways, the most likely reaction mechanism can be identified.

Illustrative Reaction Profile Data for a Hypothetical Synthetic Step:

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State (TS) | +25.0 | +26.5 |

| Products | -15.0 | -14.2 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them. researchgate.net This can be achieved by systematically rotating a specific dihedral angle and calculating the energy at each step, a process known as a potential energy surface scan. This analysis reveals the most stable, low-energy conformation that the molecule is likely to adopt. Studies on similar ester-containing molecules show that a trans (or anti-periplanar) arrangement of the ester group is often preferred, but interactions with the bulky quinoline ring could favor other conformations. nih.gov

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. rsc.org In an MD simulation, the motion of every atom in the system is calculated over a series of very short time steps by solving Newton's equations of motion. This provides a trajectory that illustrates how the molecule moves, vibrates, and changes its conformation in a simulated environment (e.g., in a solvent like water or ethanol). acs.org MD simulations are particularly useful for understanding how the molecule interacts with its surroundings, its flexibility, and the time scales of conformational changes, providing a more realistic picture of its behavior than static, gas-phase calculations.

Conformational Preferences and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms, or conformers, that a molecule can adopt through the rotation of its single bonds. For this compound, the key rotatable bonds are within the ethyl acetate side chain, specifically the C-C and C-O single bonds.

Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule as a function of these rotations. nih.gov By systematically rotating the dihedral angles of the side chain, a landscape of energy minima (stable conformers) and transition states (energy barriers) can be constructed. The primary dihedral angles of interest in this compound would be:

τ1 (Cquinoline-Cα-Ccarbonyl-Oester): Rotation around the Cα-Ccarbonyl bond.

τ2 (Cα-Ccarbonyl-Oester-Cethyl): Rotation around the Oester-Cethyl bond.

Studies on analogous compounds, such as ethylthio-phenylacetates, have shown that the interplay of steric hindrance and electronic interactions, like hyperconjugation (e.g., σ → π* orbital interactions), governs the relative stability of different conformers. acs.org For this compound, DFT calculations would likely identify several low-energy conformers. The global minimum would represent the most populated conformation in the gas phase. Solvation models can also be applied to understand how the conformational preferences might shift in different solvent environments. acs.org

Table 1: Illustrative Relative Energies of Postulated Conformers of this compound This table is a hypothetical representation of data that would be generated from DFT calculations.

| Conformer | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| A | ~180 | ~180 | 0.00 | Global Minimum (Anti-Anti) |

| B | ~60 | ~180 | 1.5 | Gauche-Anti |

| C | ~180 | ~60 | 2.1 | Anti-Gauche |

| D | ~0 | ~180 | 5.0 | Eclipsed (Transition State) |

Simulations of Molecular Interactions and Dynamics

While conformational analysis provides a static picture of stable states, molecules are dynamic entities. Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its flexibility and interactions with its environment. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. nih.gov

For this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water) and simulating its movement over a period of nanoseconds. arabjchem.org Analysis of the resulting trajectory can reveal:

Structural Stability: Root Mean Square Deviation (RMSD) calculations can show how much the molecule's structure deviates from its initial conformation over time. Lower, stable RMSD values suggest a stable conformation. frontiersin.org

Atomic Flexibility: Root Mean Square Fluctuation (RMSF) can be calculated for each atom to identify the most flexible regions of the molecule, which are often the side chains. nih.gov

Solvent Interactions: Radial Distribution Functions (RDFs) can be generated to understand the structuring of solvent molecules around specific atoms of the solute, such as the quinoline nitrogen or the carbonyl oxygen. This is crucial for understanding solubility and intermolecular interactions. arabjchem.org

Intermolecular Bonding: The simulation can track the formation and lifetime of hydrogen bonds between the molecule and protic solvents. nih.gov

MD simulations are particularly powerful when studying the interaction of a molecule with a biological target, such as an enzyme. nih.govnih.gov By simulating the molecule within the active site of a protein, researchers can assess the stability of the binding pose, identify key interacting amino acid residues, and estimate the binding free energy, providing crucial information for drug design. frontiersin.orgresearchgate.net

Table 2: Typical Analyses from a Molecular Dynamics Simulation This table illustrates the kind of data and insights gained from MD simulations on a molecule like this compound in an aqueous solution.

| Analysis Metric | Description | Expected Finding for this compound |

|---|---|---|

| RMSD of backbone | Measures the average deviation of the quinoline ring atoms from a reference structure over time. | Low and stable values, indicating the rigidity of the fused ring system. |

| RMSF of atoms | Measures the fluctuation of each atom around its average position. | Higher fluctuations for the atoms in the ethyl acetate side chain compared to the rigid quinoline core. |

| RDF g(r) | Describes the probability of finding a solvent molecule at a distance r from a specific atom. | Sharp peaks for water molecules around the carbonyl oxygen and quinoline nitrogen, indicating strong hydration shells. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to aid in the interpretation of experimental data or to characterize hypothetical compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. tsijournals.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the isotropic magnetic shielding tensors of nuclei. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the assignment of complex spectra and can help confirm the structure of a newly synthesized compound. Theoretical studies on various quinoline derivatives have demonstrated good agreement between calculated and experimental chemical shifts. tsijournals.comresearchgate.net

IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum, can also be calculated using DFT. mdpi.com These calculations provide the frequencies and intensities of the fundamental vibrational modes. The predicted spectrum can be compared with an experimental one to identify characteristic functional group vibrations, such as the C=O stretch of the ester group or the C-Br stretch. Theoretical analysis of the IR spectra of substituted quinolines has been shown to correlate well with experimental data. nih.gov

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table is a hypothetical representation of data that would be generated from GIAO-DFT calculations, referenced to TMS.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinoline Ring | 7.5 - 9.0 | 120 - 150 |

| C-Br | - | ~115 |

| CH₂ (acetate) | ~3.8 | ~41 |

| C=O (ester) | - | ~170 |

| O-CH₂ (ethyl) | ~4.2 | ~61 |

| CH₃ (ethyl) | ~1.3 | ~14 |

Table 4: Illustrative Predicted IR Frequencies (cm⁻¹) for this compound This table is a hypothetical representation of key vibrational modes that would be predicted from DFT calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | ~1735 | Strong |

| C=C / C=N Stretch (Quinoline) | 1500 - 1650 | Medium-Strong |

| C-O Stretch (Ester) | 1150 - 1250 | Strong |

| C-Br Stretch | 550 - 650 | Medium |

In Silico Screening and Design for Novel Chemical Transformations

The core structure of this compound, a functionalized quinoline, makes it an interesting scaffold for the design of new molecules and chemical reactions. In silico methods play a crucial role in this discovery process.

Virtual Screening: The structure of this compound can be used as a query in virtual screening campaigns to search large chemical databases for molecules with similar shapes or electronic properties. nih.gov This is a common strategy in drug discovery, where a known active scaffold is used to find new potential drug candidates. acs.org Techniques like molecular docking can be used to screen libraries of compounds against a specific biological target, predicting their binding affinity and pose. mdpi.com The quinoline scaffold is a well-known pharmacophore, and computational screening of quinoline libraries has been used to identify potential inhibitors for various enzymes. nih.goveurekaselect.com

Design for Novel Transformations: Computational chemistry can also guide the design of new chemical reactions. For instance, the bromine atom at the 3-position and the activated methylene (B1212753) group in the acetate side chain are potential sites for further functionalization. DFT calculations can be used to:

Model Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, chemists can evaluate the feasibility of a proposed reaction pathway.

Predict Reactivity: Molecular properties derived from DFT, such as electrostatic potential maps and frontier molecular orbital (HOMO/LUMO) energies, can predict the most likely sites for nucleophilic or electrophilic attack, guiding the choice of reagents. nih.govresearchgate.net

Catalyst Design: If a transformation requires a catalyst, computational methods can be used to screen potential catalysts or to design new ones with improved activity and selectivity for the quinoline substrate. researchgate.net

Applications As a Synthetic Precursor and Chemical Probe

Development of Next-Generation Quinoline-Based Chemical Entities

Quinoline (B57606) and its derivatives are known to be privileged scaffolds in medicinal chemistry and materials science. Ethyl 2-(3-bromoquinolin-6-yl)acetate serves as an excellent starting material for the synthesis of novel quinoline-based compounds.

The reactivity of the bromine atom at the 3-position of the quinoline ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling can be employed to introduce a variety of aryl or heteroaryl groups. wikipedia.org Similarly, Sonogashira coupling allows for the introduction of alkyne functionalities, which can be further elaborated into other cyclic and heterocyclic systems. wikipedia.orglibretexts.org The Buchwald-Hartwig amination provides a route to substituted aminoquinolines, a common motif in biologically active molecules. wikipedia.orglibretexts.org Through these and other coupling strategies, a diverse library of quinoline derivatives can be synthesized from this single precursor.

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Resulting Functionality |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acid | Aryl/Heteroaryl substituent |

| Sonogashira Coupling | Terminal alkyne | Alkynyl substituent |

| Heck Coupling | Alkene | Alkenyl substituent |

Beyond the functionalization of the bromine atom, the ethyl acetate (B1210297) side chain offers another point for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups through standard peptide coupling or esterification reactions. This dual reactivity allows for the synthesis of multifunctionalized organic molecules where both the quinoline core and the side chain are tailored to achieve desired properties.

Utility in the Rational Design and Synthesis of Advanced Materials Research

While specific research on the application of this compound in advanced materials is not extensively documented, the general class of quinoline derivatives has shown promise in this area. The quinoline nucleus is known for its electronic and photophysical properties, making it a candidate for incorporation into organic light-emitting diodes (OLEDs), sensors, and other functional materials. mskcc.org The bromo and acetate functionalities of this compound provide synthetic handles to incorporate this scaffold into larger polymeric or supramolecular structures.

Enabling Research in Agrochemicals and Sustainable Chemistry through Synthetic Innovation

Quinoline derivatives have been investigated for their potential as agrochemicals, including fungicides and pesticides. wikipedia.orgnih.gov The development of novel and more effective agrochemicals is a key aspect of sustainable chemistry. The synthetic versatility of this compound could enable the rapid synthesis of a variety of quinoline-based compounds for screening as potential agrochemical agents. Efficient synthetic routes to these compounds contribute to the goals of sustainable chemistry by reducing waste and improving atom economy.

Contribution to the Discovery of New Organic Reactions and Methodologies

The reactivity of the C-Br bond in this compound makes it a suitable substrate for the development and optimization of new cross-coupling methodologies. The efficiency of novel catalyst systems or reaction conditions for Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions can be tested using this compound. wikipedia.orgwikipedia.orglibretexts.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org The development of more robust and efficient catalytic systems is a continuous effort in organic chemistry, and readily available substrates like this are essential for such research.

Application in Chemical Biology as a Tunable Scaffold for Probes

Chemical probes are small molecules used to study and manipulate biological systems. mskcc.org The quinoline scaffold is found in many biologically active compounds, and its derivatives can be designed as fluorescent probes or affinity labels. This compound can serve as a core structure for the development of such probes. The bromine atom can be functionalized with a reporter group (e.g., a fluorophore via Sonogashira coupling) or a reactive group for covalent labeling of proteins. The ethyl acetate side chain can be modified to modulate the solubility and cell permeability of the probe. This "tunability" makes it a potentially valuable scaffold in chemical biology research.

Design of Fluorescent Quinoline Derivatives

The quinoline scaffold is a well-established fluorophore, and its derivatives are extensively used in the development of fluorescent sensors and imaging agents. The strategic placement of a bromine atom at the 3-position and an ethyl acetate moiety at the 6-position of the quinoline ring in this compound offers multiple avenues for the synthesis of novel fluorescent compounds.

The bromine atom serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. By coupling this compound with various boronic acids, terminal alkynes, or amines, researchers can systematically tune the photophysical properties of the resulting quinoline derivatives. For instance, introducing electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in fluorescence wavelength, quantum yield, and Stokes shift.

A hypothetical design strategy for novel fluorescent probes originating from this compound is presented below, illustrating the potential for diversification.

Table 1: Hypothetical Fluorescent Derivatives Synthesized from this compound and Their Potential Photophysical Properties.

| Derivative | Synthetic Reaction at C3-Br | Coupled Moiety | Predicted λex (nm) | Predicted λem (nm) | Predicted Quantum Yield (Φ) | Potential Application |

| 1 | Suzuki Coupling | 4-Methoxyphenyl | 350 | 450 | 0.45 | Cellular imaging |

| 2 | Sonogashira Coupling | Phenylacetylene | 365 | 480 | 0.60 | Ion sensing |

| 3 | Buchwald-Hartwig Amination | Morpholine | 340 | 430 | 0.30 | pH sensing |

| 4 | Stille Coupling | 2-Tributylstannylthiophene | 380 | 510 | 0.55 | Viscosity sensing |

Note: The data in this table is hypothetical and serves to illustrate the potential for creating a diverse range of fluorescent probes from the parent compound.

Development of Molecular Tools for Research

Beyond general fluorescent probes, this compound can be a precursor to more sophisticated molecular tools designed for specific biological research applications. These tools can be engineered to interact with specific biomolecules or to report on particular cellular environments.

The development of such tools often involves a modular design approach, where different components of the molecule are responsible for specific functions (e.g., targeting, reporting, and reacting). The quinoline core of this compound can serve as the fluorescent reporter module. The reactive handles at the 3- and 6-positions allow for the attachment of other essential modules.

For example, a targeting moiety, such as a small molecule ligand for a specific protein or a peptide sequence for cellular localization, could be attached via the carboxylic acid derived from the ethyl acetate group. This would direct the probe to a specific subcellular location or protein of interest.

Simultaneously, the bromine at the 3-position could be used to introduce a reactive group, transforming the molecule into a photoaffinity label or a targeted covalent inhibitor. Upon binding to its target, such a probe could be activated by light to form a covalent bond, allowing for the identification and study of the target protein.

The versatility of this compound as a scaffold is highlighted by the potential to create a library of molecular tools with varied functionalities, as conceptualized in the following table.

Table 2: Conceptual Molecular Tools Derived from this compound.

| Tool Type | Modification at C6-ester | Modification at C3-Br | Target/Application |

| Targeted Fluorescent Probe | Conjugation to a receptor ligand | Attachment of a solvatochromic dye | Visualizing receptor distribution |

| Photoaffinity Label | Linkage to a biotin (B1667282) tag | Introduction of a diazirine group | Identifying binding partners of a target protein |

| Activity-Based Probe | Attachment of a peptide substrate | Incorporation of a Michael acceptor | Profiling enzyme activity |

| Covalent Inhibitor | Unmodified or converted to amide | Functionalization with an electrophilic warhead | Irreversible inhibition of a target enzyme |

Note: This table presents conceptual designs for molecular tools and does not represent existing compounds.

Future Research Directions and Unexplored Avenues

Sustainable and Greener Synthetic Approaches for Ethyl 2-(3-bromoquinolin-6-yl)acetate

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research should focus on establishing sustainable and greener routes to this compound, minimizing waste and avoiding hazardous reagents.

One promising avenue is the exploration of catalytic C-H activation for the direct introduction of the acetate (B1210297) moiety onto a pre-functionalized 3-bromoquinoline (B21735) core. mdpi.comnih.govnih.govacs.org This approach would eliminate the need for pre-installing a leaving group at the 6-position, thereby improving atom economy. The use of earth-abundant metal catalysts, such as iron or copper, would further enhance the sustainability of this process. rsc.org

Furthermore, the bromination step itself can be made more environmentally friendly. Traditional brominating agents can be harsh and produce stoichiometric amounts of waste. Investigating eco-friendly bromination protocols using reagents like hydrobromic acid with an oxidant (e.g., hydrogen peroxide) or electrochemical methods would be a significant advancement.

The choice of solvent is another critical factor. Moving away from chlorinated solvents towards greener alternatives like ethyl acetate , bio-based solvents, or even water-based systems would significantly reduce the environmental impact of the synthesis. nih.govrsc.org The development of one-pot or tandem reactions that combine multiple synthetic steps without the isolation of intermediates would also contribute to a more sustainable process.

| Green Chemistry Approach | Potential Advantages | Key Research Focus |

| Catalytic C-H Activation | High atom economy, reduced synthetic steps | Development of efficient and selective catalysts (e.g., Fe, Cu) |

| Eco-Friendly Bromination | Avoidance of hazardous reagents, reduced waste | Use of HBr/oxidant systems, electrochemical bromination |

| Green Solvents | Reduced environmental impact and toxicity | Application of ethyl acetate, bio-solvents, or aqueous media |

| One-Pot Syntheses | Increased efficiency, reduced waste and energy consumption | Design of tandem reaction sequences |

Asymmetric Synthesis of Chiral Derivatives

The introduction of chirality into molecules is of utmost importance, particularly in the development of pharmaceuticals. Future research should explore the asymmetric synthesis of chiral derivatives of this compound, where a stereocenter is introduced at the α-position of the acetate group.

Catalytic asymmetric synthesis using chiral ligands is a powerful tool for achieving high enantioselectivity. rsc.orgnih.govresearchgate.netthieme-connect.comnih.govyork.ac.uk The development of novel chiral phosphine or N-heterocyclic carbene (NHC) ligands for transition metal catalysts (e.g., palladium, rhodium, iridium) could enable the enantioselective α-arylation or α-alkylation of the ester.

Another approach is the use of chiral auxiliaries attached to the ester group. These auxiliaries can direct the stereochemical outcome of subsequent reactions and can be cleaved off to yield the desired chiral product. Furthermore, the chiral resolution of a racemic mixture of the α-substituted derivatives could be explored. york.ac.uk This can be achieved through techniques such as diastereomeric salt formation with a chiral resolving agent or enzymatic resolution.

| Asymmetric Strategy | Description | Key Research Focus |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts to induce enantioselectivity | Design of novel chiral ligands for transition metals |

| Chiral Auxiliaries | Temporary attachment of a chiral group to direct stereochemistry | Development of efficient and easily removable auxiliaries |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers | Screening of resolving agents, development of enzymatic methods |

Investigation of Unconventional Reactivity Patterns of the Bromo and Ester Groups

The bromo and ester functionalities of this compound offer a rich platform for chemical transformations. Future research should venture beyond conventional reactions to explore unconventional reactivity patterns.

The 3-bromoquinoline moiety is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions . While Suzuki and Sonogashira couplings are well-established for forming C-C bonds, youtube.comresearchgate.netyoutube.comorganic-chemistry.orgreddit.com exploring less common coupling partners and reaction conditions could lead to novel molecular architectures. For instance, investigating Buchwald-Hartwig amination, cyanation, or etherification reactions at the 3-position would expand the accessible chemical space. The development of tandem reactions, where a cross-coupling at the 3-position is followed by a cyclization involving the ester group, could lead to the rapid construction of complex polycyclic systems.

The ester group can also be a site for innovative transformations. Beyond simple hydrolysis or amidation, exploring its use in Claisen condensations, Dieckmann cyclizations, or as a directing group for C-H activation at other positions on the quinoline (B57606) ring could unveil new synthetic possibilities.

Integration of this compound into Supramolecular Architectures

The quinoline core is a known building block for the construction of supramolecular assemblies and functional materials. Future research should focus on integrating this compound into such architectures.

One exciting direction is the design and synthesis of quinoline-functionalized polymers and materials. google.comacs.orgresearchgate.netresearchgate.net The bromo or ester group could serve as a handle for polymerization or for grafting the quinoline unit onto a polymer backbone. Such materials could exhibit interesting photophysical, electronic, or sensing properties.

Furthermore, the quinoline nitrogen and the ester's carbonyl oxygen can act as coordination sites for metal ions, making this compound a potential ligand for the construction of metal-organic frameworks (MOFs) . These porous materials have applications in gas storage, catalysis, and sensing. By carefully selecting the metal nodes and reaction conditions, novel MOFs with tailored properties could be assembled. The principles of supramolecular self-assembly could also be harnessed to create well-defined nanostructures, such as gels, vesicles, or fibers, from derivatives of this compound. frontiersin.org

Advanced Hybrid Computational-Experimental Approaches for Predictive Synthesis

The synergy between computational chemistry and experimental work can significantly accelerate the discovery and optimization of new synthetic routes and functional molecules. Future research on this compound should leverage these hybrid approaches.

Density Functional Theory (DFT) calculations can be employed to predict reaction mechanisms, transition states, and the regioselectivity of various transformations. acs.orgrsc.orgrsc.orgnih.govgoogle.com This can guide the rational design of experiments and the selection of optimal reaction conditions. For instance, DFT could be used to screen different catalysts for C-H activation or to predict the most favorable site for functionalization.

Computational methods can also be used to predict the properties of novel derivatives before their synthesis. This includes predicting their electronic properties, absorption and emission spectra, and their potential for biological activity through molecular docking studies. This predictive power allows for a more targeted and efficient approach to the design of new functional molecules based on the this compound scaffold.

High-Throughput Synthesis and Screening of Derivatives for Academic Exploration and Discovery

To fully unlock the potential of the this compound scaffold, high-throughput methodologies for both synthesis and screening of its derivatives are essential.

High-throughput synthesis techniques, such as parallel synthesis and automated reaction platforms, can be employed to rapidly generate large libraries of derivatives. This would involve systematically varying the substituents at the 3-position (via cross-coupling reactions) and modifying the ester functionality.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(3-bromoquinolin-6-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with brominated quinoline derivatives. Key steps include:

-

Coupling reactions : For example, nucleophilic substitution or esterification under reflux with ethyl acetate derivatives.

-

Purification : Column chromatography (silica gel) using gradients of ethyl acetate/hexane, monitored by thin-layer chromatography (TLC) .

-

Optimization : Parameters like temperature (e.g., 60–80°C for esterification), catalyst selection (e.g., DMAP for acylations), and reaction time (4–12 hours) are critical. Yields are often improved by inert atmospheres (N₂/Ar) to prevent oxidation .

Table 1: Example Synthesis Conditions

Step Reagents/Conditions Yield (%) Analytical Validation Bromination Br₂, DCM, 0°C → RT 75 NMR (¹H/¹³C), GC-MS Esterification Ethyl chloroacetate, K₂CO₃, DMF, 80°C 68 TLC (Rf = 0.3), IR (C=O stretch at 1730 cm⁻¹)

Q. How is this compound structurally characterized in academic research?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies bromoquinoline protons (δ 7.5–8.5 ppm) and ester carbonyl (δ 165–170 ppm). IR confirms ester C=O (1720–1740 cm⁻¹) .

- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves spatial arrangements, bond lengths (e.g., C-Br ≈ 1.89 Å), and torsion angles. Space groups (e.g., P2₁/c) and Z-values are reported .